An In-depth Technical Guide to the Physical Properties of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride
An In-depth Technical Guide to the Physical Properties of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride. It also details standardized experimental protocols for the determination of these and other key physical characteristics, offering a framework for the thorough characterization of this compound in a laboratory setting.
Core Physical Properties
The fundamental physical properties of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride are summarized in the table below. These values are essential for the handling, formulation, and quality control of the substance.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₄ClNO₃ | [1] |
| Molecular Weight | 243.68 g/mol | [1] |
| CAS Number | 120757-13-3 | [1] |
| Melting Point | 187 °C |
Experimental Protocols
The following sections detail the methodologies for determining the key physical properties of a solid organic compound such as 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride.
The melting point is a critical indicator of purity for a crystalline solid.
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range.
Apparatus:
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Melting point apparatus (e.g., Mel-Temp or similar digital device)
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Capillary tubes (sealed at one end)
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Mortar and pestle
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Spatula
Procedure:
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Sample Preparation: A small amount of the dry, crystalline compound is finely ground using a mortar and pestle to ensure uniform heat distribution.
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Capillary Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
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Measurement:
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The capillary tube is placed in the heating block of the melting point apparatus.
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A rapid heating rate (e.g., 10-20 °C/min) is used for an initial approximate determination of the melting point.
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The apparatus is allowed to cool. For a precise measurement, a new sample is heated at a slower rate (1-2 °C/min) starting from a temperature approximately 20 °C below the approximate melting point.
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Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.
Determining the solubility of a compound in various solvents is crucial for purification, formulation, and designing reaction conditions.
Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The "like dissolves like" principle is a general guide, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.
Apparatus:
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Test tubes and rack
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Vortex mixer (optional)
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Graduated pipettes or cylinders
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Analytical balance
Procedure:
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Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, methanol, dichloromethane, acetone, ethyl acetate, hexane).
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Qualitative Assessment:
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Approximately 10 mg of the compound is placed in a test tube.
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The solvent is added in 0.1 mL increments up to a total of 1 mL.
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The mixture is agitated (e.g., by flicking the tube or using a vortex mixer) after each addition.
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The sample is classified as "soluble," "partially soluble," or "insoluble" based on visual inspection.
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Quantitative Determination (if required):
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A saturated solution is prepared by adding an excess of the compound to a known volume of the solvent.
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The solution is stirred or agitated at a constant temperature until equilibrium is reached.
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The undissolved solid is removed by filtration or centrifugation.
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A known volume of the saturated solution is taken, the solvent is evaporated, and the mass of the dissolved solid is determined. The solubility is then expressed in terms of g/L or mg/mL.
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Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the compound's identity.
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. ¹H NMR and ¹³C NMR are fundamental techniques for organic compounds.
Apparatus:
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NMR spectrometer
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NMR tubes
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Deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃)
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Pipettes
Procedure for ¹H and ¹³C NMR:
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Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved.
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Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.
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Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C spectra. Key parameters such as the number of scans, relaxation delay, and spectral width are optimized.
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Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane - TMS, or the residual solvent peak).
2.3.2. Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present.
Apparatus:
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Fourier Transform Infrared (FT-IR) spectrometer
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Sample holder (e.g., KBr pellet press or Attenuated Total Reflectance - ATR accessory)
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Agate mortar and pestle
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Potassium bromide (KBr), IR grade
Procedure (KBr Pellet Method):
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Sample Preparation: A few milligrams of the compound are finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar.
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Pellet Formation: The mixture is transferred to a pellet die and pressed under high pressure to form a thin, transparent pellet.
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Spectrum Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded. A background spectrum of a blank KBr pellet is also recorded and subtracted from the sample spectrum.
2.3.3. Mass Spectrometry (MS)
Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.
Apparatus:
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Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI)
Procedure (using ESI-MS):
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Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
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Infusion: The solution is infused into the ESI source at a constant flow rate.
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Ionization: A high voltage is applied to the solution, causing it to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.
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Mass Analysis: The ions are guided into the mass analyzer, where they are separated according to their mass-to-charge ratio.
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Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive physical and structural characterization of a novel chemical compound.
Caption: Workflow for Physicochemical Characterization.
